molecular formula C15H13BrClNO3 B11544519 4-Bromo-2-chloro-6-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]phenol

4-Bromo-2-chloro-6-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]phenol

Cat. No.: B11544519
M. Wt: 370.62 g/mol
InChI Key: YRSAJRYFCGXBQU-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]phenol is an organic compound with a complex structure that includes bromine, chlorine, and methoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-6-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]phenol typically involves multiple steps, including halogenation and imine formation. One common method involves the bromination and chlorination of phenol derivatives, followed by the condensation of the resulting halogenated phenol with 3,4-dimethoxybenzaldehyde under acidic or basic conditions to form the imine linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation reactions using bromine and chlorine gas, followed by controlled condensation reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-6-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

4-Bromo-2-chloro-6-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]phenol involves its interaction with specific molecular targets and pathways. The compound’s halogen and methoxy groups can influence its binding affinity and reactivity with biological molecules. The imine group can undergo hydrolysis or reduction, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-chloro-6-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]phenol is unique due to its combination of halogen, imine, and methoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H13BrClNO3

Molecular Weight

370.62 g/mol

IUPAC Name

4-bromo-2-chloro-6-[(3,4-dimethoxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C15H13BrClNO3/c1-20-13-4-3-11(7-14(13)21-2)18-8-9-5-10(16)6-12(17)15(9)19/h3-8,19H,1-2H3

InChI Key

YRSAJRYFCGXBQU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=CC2=C(C(=CC(=C2)Br)Cl)O)OC

Origin of Product

United States

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